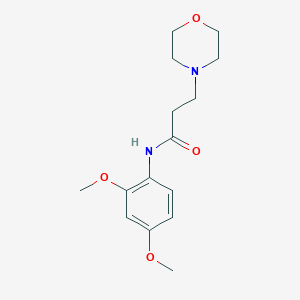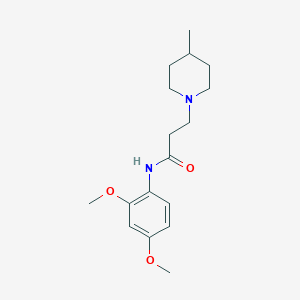![molecular formula C23H28ClN3O2 B249052 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It is a popular research chemical that has been used extensively in scientific research to study the mechanisms of action of various psychoactive drugs.
Mécanisme D'action
MCPP acts as a non-selective serotonin receptor agonist, binding to various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, and 5-HT2C. It also acts as a weak dopamine receptor agonist. The exact mechanism of action of 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to induce anxiety, panic attacks, and hallucinations. Additionally, this compound has been shown to modulate the release of various hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
MCPP has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has also been extensively studied, and its effects are well-documented. However, 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine also has several limitations. It has a short half-life, which makes it difficult to study its long-term effects. Additionally, it has a narrow therapeutic index, which makes it difficult to use in clinical settings.
Orientations Futures
There are several future directions for the study of 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One direction is to study its effects on different serotonin receptor subtypes and to develop more selective agonists and antagonists. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, future studies could focus on the long-term effects of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a psychoactive drug that has been extensively used in scientific research to study the mechanisms of action of various psychoactive drugs. It acts as a non-selective serotonin receptor agonist and has been shown to induce a range of biochemical and physiological effects. While it has several advantages for lab experiments, it also has several limitations. Future studies could focus on developing more selective agonists and antagonists and studying its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(2-chlorobenzoyl)piperidine with 2-methoxyphenylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in anhydrous dimethylformamide. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
MCPP has been extensively used in scientific research to study the mechanisms of action of various psychoactive drugs. It has been used as a reference compound to evaluate the potency and efficacy of other psychoactive drugs. It has also been used to study the effects of serotonin receptor agonists and antagonists.
Propriétés
Formule moléculaire |
C23H28ClN3O2 |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
(2-chlorophenyl)-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O2/c1-29-22-9-5-4-8-21(22)26-16-14-25(15-17-26)18-10-12-27(13-11-18)23(28)19-6-2-3-7-20(19)24/h2-9,18H,10-17H2,1H3 |
Clé InChI |
HCEHYAPZNYHIRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)



![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)